Product packaging for 3-Chloro-2-fluorocinnamic acid(Cat. No.:CAS No. 261762-62-3)

3-Chloro-2-fluorocinnamic acid

Cat. No.: B1310187
CAS No.: 261762-62-3
M. Wt: 200.59 g/mol
InChI Key: OJNDJHBNODEMSG-SNAWJCMRSA-N
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Description

Overview of Cinnamic Acid Derivatives in Organic Chemistry and Biochemistry

Cinnamic acid derivatives are pivotal intermediates in several biosynthetic pathways in plants, including the shikimate and phenylpropanoid pathways, which are responsible for the production of a vast number of natural products like alkaloids, flavonoids, and aromatic amino acids. jocpr.com In organic synthesis, the structural features of cinnamic acids—the carboxyl group, the double bond, and the aromatic ring—offer multiple sites for chemical modification. beilstein-journals.org This has led to the development of a rich library of synthetic cinnamic acid derivatives. beilstein-journals.orgresearchgate.net

These derivatives are not merely synthetic curiosities; they exhibit a broad spectrum of biological activities. Researchers have reported antimicrobial, antioxidant, anti-inflammatory, and anticancer properties among various cinnamic acid analogues. nih.govnih.govontosight.ai The specific biological efficacy is often dictated by the nature and position of substituents on the cinnamic acid framework. nih.govresearchgate.net

The Role of Halogenation in Modulating the Chemical and Biological Profiles of Cinnamic Acids

Halogenation is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of organic molecules. mdpi.comnih.gov The introduction of halogen atoms can profoundly alter the electronic nature of the aromatic ring and the acidity of the carboxylic group in cinnamic acids. For instance, the high electronegativity of fluorine can influence the charge distribution across the molecule, while the larger size of chlorine can introduce steric effects that affect binding to biological targets. researchgate.net

A key aspect of halogenation is the ability of chlorine, bromine, and iodine to act as halogen bond donors. acs.org This specific and directional non-covalent interaction, similar to a hydrogen bond, involves a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov The formation of halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand for its protein target. acs.org Studies have shown that halogenated compounds can exhibit improved membrane permeability and metabolic stability, which are desirable pharmacokinetic properties. researchgate.net For example, halogen substitution at the 4-position of the cinnamic acid ring has been shown to be beneficial for anticonvulsant activities. nih.gov

Defining the Academic Research Scope for 3-Chloro-2-fluorocinnamic Acid

The academic research interest in this compound is centered on its potential as a versatile chemical intermediate. The presence of two different halogen atoms at specific positions on the phenyl ring makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules. ossila.comclockss.org Researchers are interested in exploring how the interplay between the chloro and fluoro substituents influences the compound's reactivity in various chemical transformations.

One area of investigation is its use in the synthesis of novel heterocyclic compounds. For instance, substituted 2-fluorocinnamic acids are presumed intermediates in the synthesis of 3-aryl coumarins. clockss.org Furthermore, the unique spectroscopic signature of the fluorine atom allows for the use of 19F NMR spectroscopy to study the interactions of molecules derived from this compound with biological systems. ossila.com The compound also serves as a building block for creating active pharmaceutical ingredients, such as inhibitors for specific enzymes. ossila.com

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC9H6ClFO2200.59261762-62-3
4-Chloro-2-fluorocinnamic acidC9H6ClFO2200.59202982-65-8
3-Chloro-4-fluorocinnamic acidC9H6ClFO2200.59155814-22-5
2-Chloro-4-fluorocinnamic acidC9H6ClFO2200.59133220-86-7
3-Chloro-2-fluorobenzoic acidC7H4ClFO2174.56161957-55-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B1310187 3-Chloro-2-fluorocinnamic acid CAS No. 261762-62-3

Properties

IUPAC Name

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNDJHBNODEMSG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420753
Record name 3-Chloro-2-fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-62-3
Record name 3-Chloro-2-fluorocinnamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90420753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-62-3
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Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Halogenated Cinnamic Acid Analysis

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the specific environments of other NMR-active nuclei, such as fluorine.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloro-2-fluorocinnamic acid is expected to show distinct signals corresponding to the vinylic and aromatic protons. The chemical shifts are influenced by the electronic effects of the halogen substituents and the carboxylic acid group. jocpr.comresearchgate.net

The vinylic protons (H-α and H-β) of the propenoic acid chain typically appear as doublets due to mutual coupling. In unsubstituted trans-cinnamic acid, these protons resonate at approximately 6.40 ppm (H-α) and 7.67 ppm (H-β), with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration. researchgate.net For this compound, the H-β proton is expected to be further downfield due to the deshielding effect of the adjacent aromatic ring.

The aromatic region will display a complex multiplet pattern arising from the three protons on the substituted phenyl ring. Their chemical shifts are dictated by the positions of the electron-withdrawing chloro and fluoro groups. Protons ortho and para to these halogens will be shifted downfield compared to those in unsubstituted benzene (B151609). masterorganicchemistry.com The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletN/A
Aromatic (Ar-H)7.2 - 7.8MultipletN/A
Vinylic (β-H)~7.7Doublet~16
Vinylic (α-H)~6.5Doublet~16

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment will produce a distinct signal. researchgate.net For unsubstituted cinnamic acid, the carboxyl carbon appears around 172 ppm, while the vinylic carbons (C-α and C-β) are observed near 117 ppm and 147 ppm, respectively. researchgate.netlibretexts.org The aromatic carbons resonate in the 125-150 ppm range. researchgate.net

For this compound, the carbon atoms directly bonded to the electronegative fluorine and chlorine atoms (C-2 and C-3) will exhibit significant downfield shifts. Furthermore, these carbons will show splitting in the ¹³C spectrum due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), a key feature in identifying fluorine-substituted carbons. The chemical shifts of the other aromatic and vinylic carbons will also be modulated by the electronic influence of the halogen substituents. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)168 - 173
Aromatic (C-F)155 - 160 (Doublet)
Aromatic (C-Cl)135 - 140
Vinylic (β-C)~145
Aromatic (C-H & C-ipso)125 - 135
Vinylic (α-C)~120

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Structural Probe

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift typically falls within the range of -100 to -200 ppm (relative to CFCl₃).

In this compound, the fluorine atom is on a benzene ring that also bears a chlorine atom and a cinnamic acid moiety. The electron-withdrawing nature of the adjacent chlorine atom and the conjugated system will influence the shielding of the fluorine nucleus, resulting in a specific chemical shift that is characteristic of this substitution pattern. The signal may also exhibit coupling to nearby protons (e.g., ³JFH), providing further structural information. The precise chemical shift allows for unambiguous confirmation of the fluorine's presence and its position on the aromatic ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to the structure. The molecular formula of this compound is C₉H₆ClFO₂, giving a molecular weight of approximately 200.6 g/mol .

The mass spectrum is expected to show a distinct molecular ion peak (M⁺). A crucial diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak. This isotopic pattern is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for cinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da). Fragmentation of the halogenated aromatic ring may also occur, leading to ions corresponding to the loss of Cl (35/37 Da) or F (19 Da).

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺182Molecular Ion
[M+2]⁺184Isotope peak for ³⁷Cl
[M-COOH]⁺137Loss of carboxylic acid group
[M-Cl]⁺147Loss of chlorine atom

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for functional group identification.

The IR spectrum of this compound will be dominated by features of the carboxylic acid, the alkene, and the substituted aromatic ring. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1680-1710 cm⁻¹.

Other significant peaks include the C=C stretching of the alkene at approximately 1630 cm⁻¹ and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. Carbon-halogen bonds will also have characteristic absorptions; C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while C-F stretches are found in the 1000-1400 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1680 - 1710Strong
AlkeneC=C stretch1625 - 1640Medium
Aromatic RingC=C stretch1450 - 1600Medium-Weak
Aryl Fluoride (B91410)C-F stretch1000 - 1400Strong
Aryl ChlorideC-Cl stretch600 - 800Medium-Strong

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly in conjugated systems. Cinnamic acid contains a chromophore consisting of a benzene ring conjugated with a carbon-carbon double bond and a carbonyl group. This extended π-system is responsible for its characteristic UV absorption.

Unsubstituted trans-cinnamic acid exhibits a strong absorption maximum (λmax) around 270-274 nm, corresponding to a π → π* electronic transition within the conjugated system. nih.gov The presence of halogen substituents on the benzene ring can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and may also affect the molar absorptivity. The addition of chloro and fluoro groups, which can act as auxochromes, is expected to result in a λmax for this compound that is in a similar region to the parent compound, likely between 270 and 285 nm.

X-ray Diffraction Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed information on molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and unit cell dimensions are not available.

However, based on extensive crystallographic studies of structurally related cinnamic acid derivatives, a number of well-established intermolecular interactions can be anticipated to play a crucial role in the solid-state architecture of this compound. The crystalline arrangement is expected to be a delicate balance of strong and weak non-covalent forces, which collectively determine the supramolecular assembly.

Expected Intermolecular Interactions and Supramolecular Motifs

The primary and most dominant intermolecular interaction in the crystal structure of this compound is predicted to be the formation of centrosymmetric carboxylic acid dimers via strong hydrogen bonds. nih.govcore.ac.uk This is a highly prevalent and robust supramolecular synthon observed in the crystal structures of the vast majority of carboxylic acids. nih.govcore.ac.uk In this arrangement, the hydroxyl group of one carboxylic acid moiety acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, resulting in a stable eight-membered ring motif.

Halogen Bonding: The chlorine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen or even the fluorine atom of an adjacent molecule.

C-H···O Interactions: The aromatic and vinylic C-H groups can act as weak hydrogen bond donors to the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, further stabilizing the crystal lattice. nih.govcore.ac.uk

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible, contributing to the network of interactions.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are arranged in a parallel or offset fashion, contributing to the cohesive energy of the crystal.

The interplay of these various interactions will ultimately dictate the final three-dimensional packing of the molecules in the solid state. The presence of both a chlorine and a fluorine atom on the phenyl ring introduces a higher degree of complexity and potential for competing interactions compared to simpler cinnamic acid derivatives.

Table of Expected Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondO-H (Carboxylic Acid)O=C (Carboxylic Acid)Primary and Structure-Directing
Halogen BondC-ClO=C, C-FPotentially Significant
Weak Hydrogen BondC-H (Aromatic/Vinylic)O=C, O-HSecondary Stabilizing
Weak Hydrogen BondC-H (Aromatic/Vinylic)C-FMinor Contribution
π-π StackingPhenyl RingPhenyl RingPotentially Significant

The precise nature and hierarchy of these interactions can only be definitively confirmed through a dedicated single-crystal X-ray diffraction study of this compound. Such an investigation would provide invaluable insights into the subtle effects of the combined chloro and fluoro substitution on the supramolecular chemistry of cinnamic acids.

Theoretical and Computational Investigations on 3 Chloro 2 Fluorocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nrel.govdb-thueringen.de For 3-Chloro-2-fluorocinnamic acid, these calculations can map out the distribution of electrons and identify regions susceptible to chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich regions, while the hydrogen of the hydroxyl group and regions near the electron-withdrawing halogen atoms are electron-deficient. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Note: The values in this table are representative and derived from typical DFT calculations for similar halogenated aromatic compounds.

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein or enzyme. nih.govnih.gov These methods are fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. analis.com.mymdpi.com

For this compound, a docking simulation would involve placing the molecule into the active site of a selected target protein. The simulation then explores various possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose. mdpi.com This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values suggesting a stronger, more stable interaction.

The analysis of the docked complex reveals the specific intermolecular interactions responsible for binding, such as:

Hydrogen Bonds: Often formed between the carboxylic acid group of the cinnamic acid derivative and amino acid residues like serine or histidine in the protein.

Halogen Bonds: The chlorine atom on the phenyl ring can act as an electrophilic region, interacting favorably with nucleophilic sites on the protein.

Hydrophobic Interactions: The aromatic phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic ring can also interact with other aromatic residues like phenylalanine or tyrosine through pi-stacking interactions.

Table 2: Example Docking Simulation Results for this compound against a Hypothetical Protease Target

Parameter Result Details
Binding Affinity (Docking Score) -7.5 kcal/mol Suggests stable binding in the active site.
Key Interacting Residues HIS-41, SER-145, GLY-143 Residues within the protein's binding pocket.

Note: This data is illustrative of typical results from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Halogenated Cinnamic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For halogenated cinnamic acids, QSAR studies can explain how variations in the type and position of halogen substituents affect a specific biological effect, such as enzyme inhibition or antimicrobial activity. rsdjournal.org

These models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Lipophilicity (logP): Describes the molecule's solubility in fats versus water, affecting its ability to cross cell membranes.

Electronic Properties: Parameters like Hammett constants (σ) describe the electron-withdrawing or electron-donating nature of substituents.

Steric Properties: Descriptors like molar refractivity (MR) or Taft steric parameters (Es) quantify the size and shape of the substituents.

Studies on halogenated cinnamic and hydrocinnamic acids have shown that the presence of halogen substituents often increases their biological activity compared to the parent compound. mdpi.com The type of halogen and its position on the aromatic ring are crucial factors. For instance, the inhibitory effect can be dependent on the size and electronegativity of the halogen, with trends observed where activity increases with the size of the halogen (e.g., Br > Cl > F). mdpi.com

Table 3: Hypothetical QSAR Data for Halogenated Cinnamic Acid Analogues

Compound Substituent logP Molar Refractivity (MR) Biological Activity (IC₅₀, µM)
Cinnamic Acid H 2.13 45.4 150
2-Fluorocinnamic acid 2-F 2.32 45.6 125
3-Chlorocinnamic acid 3-Cl 2.65 50.2 90

| This compound | 3-Cl, 2-F | 2.84 | 50.4 | 75 (Predicted) |

Note: This table illustrates the principles of a QSAR study. The biological activity values are hypothetical and for comparative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with biological targets.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles. For this compound, the most important rotations are around the bond connecting the phenyl ring to the acrylic acid side chain and the bond within the side chain itself. The PES is a plot of the molecule's energy as a function of these rotational angles. nih.gov

The analysis of the PES reveals:

Stable Conformers: The low-energy valleys on the surface correspond to the most stable, and therefore most probable, conformations of the molecule. For cinnamic acids, this often involves planar or near-planar arrangements to maximize conjugation between the phenyl ring and the double bond.

Transition States: The energy peaks on the surface represent transition states, which are the energy barriers that must be overcome for the molecule to convert from one conformer to another.

For substituted cinnamic acids, the presence of substituents like chlorine and fluorine can influence the conformational preference due to steric hindrance or electronic interactions. For example, the molecule may exist as a mixture of conformers, such as syn and anti forms, depending on the orientation of the substituents relative to each other. researchgate.net

Table 4: Relative Energies of Potential Conformers of this compound

Conformer Dihedral Angle (C-C-C=C) Relative Energy (kcal/mol) Stability
Planar, s-trans ~180° 0.00 Most Stable
Planar, s-cis ~0° +2.5 Less Stable

Note: The data represents a simplified, illustrative outcome of a conformational analysis study.

Biodegradation and Environmental Impact of Halogenated Cinnamic Acids

Microbial Degradation Pathways and Identification of Biotransformation Products

The microbial breakdown of halogenated cinnamic acids is a stepwise process initiated on the molecule's periphery and concluding with the cleavage of the central aromatic ring. The specific pathway is dictated by the microbial species and the enzymatic machinery it possesses.

For halogenated cinnamic acids, the primary route for metabolizing the three-carbon acrylic acid side chain is a β-oxidation pathway, analogous to fatty acid metabolism. researchgate.netnih.govresearchgate.net This process shortens the side chain by two carbons, converting the cinnamic acid derivative into a corresponding benzoic acid derivative. asm.org Studies on 4-fluorocinnamic acid (4-FCA) have elucidated this pathway in detail. A bacterial consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 has been shown to completely degrade 4-FCA. nih.govresearchgate.net

The initial step, performed by Arthrobacter sp. G1, is the activation of the carboxyl group by a CoA ligase, forming 4-fluorocinnamoyl-coenzyme A (4-FC-CoA). nih.govresearchgate.net This activation requires the cofactors Coenzyme A (CoA) and ATP. nih.govnih.gov Following activation, the pathway proceeds through three key enzymatic steps:

Hydration: A hydratase adds a water molecule across the double bond of the propenoyl-CoA side chain, yielding 4-fluorophenyl-β-hydroxy propionyl-CoA. nih.govresearchgate.net

Dehydrogenation: A dehydrogenase oxidizes the newly formed hydroxyl group to a ketone, producing 4-fluorophenyl-β-keto propionyl-CoA. nih.govresearchgate.net

Thiolytic Cleavage: A thiolase cleaves the β-keto intermediate, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is subsequently hydrolyzed to 4-fluorobenzoic acid (4-FBA). researchgate.netnih.gov

The released acetyl-CoA can be directly assimilated by the microorganism into central metabolic cycles, such as the TCA cycle, for energy and biomass production. frontiersin.org This side-chain degradation effectively transforms the halogenated cinnamic acid into a simpler halogenated aromatic, priming it for the next stages of degradation.

Table 1: Identified Biotransformation Products from 4-Fluorocinnamic Acid Degradation by Arthrobacter sp. G1

Initial Substrate Intermediate Metabolites Final Product of Side-Chain Oxidation Reference
4-Fluorocinnamic acid 4-Fluorocinnamoyl-CoA, 4-Fluorophenyl-β-hydroxy propionyl-CoA, 4-Fluorophenyl-β-keto propionyl-CoA, 4-Fluoroacetophenone (dead-end product) 4-Fluorobenzoic acid researchgate.netnih.govresearchgate.net

The removal of halogen substituents is the most critical and often rate-limiting step in the biodegradation of these xenobiotics. nih.gov Dehalogenation can occur through several mechanisms, including oxidative, reductive, and hydrolytic processes, catalyzed by enzymes known as dehalogenases. researchgate.netnih.govmdpi.com

In the context of fluorinated aromatic compounds derived from cinnamic acid degradation, such as 4-fluorobenzoic acid, dehalogenation is typically an oxidative process. nih.gov It does not usually occur while the halogen is attached to the intact aromatic ring. Instead, the bacterium first destabilizes the aromatic ring through dihydroxylation. oup.comnih.gov In the degradation of 4-FBA by Ralstonia sp. strain H1, the substrate is converted to 4-fluorocatechol (B1207897). nih.govresearchgate.net During the subsequent ring cleavage, the fluorine atom is released as a fluoride (B91410) ion (F⁻). researchgate.netnih.gov

Enzymatic defluorination is a specialized process. While the C-F bond is highly stable, various fluoroacetate (B1212596) dehalogenases and other enzymes have been identified that can cleave this bond. nih.govacs.orgresearchgate.net These enzymes often employ a nucleophilic attack mechanism to displace the fluoride ion. nih.govacs.org The release of inorganic fluoride is a definitive indicator of the complete breakdown of an organofluorine compound. researchgate.net

Once the side chain is processed and the molecule is dihydroxylated to form a (halo)catechol intermediate, the aromatic ring is susceptible to cleavage by powerful enzymes called dioxygenases. oup.comnih.gov This step breaks the resonance stability of the benzene (B151609) ring, converting the cyclic compound into a linear aliphatic acid that can be funneled into central metabolism. psu.edu

There are two primary strategies for catechol ring fission: nycu.edu.tw

ortho-Cleavage (intradiol): The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, yielding cis,cis-muconic acid (or a substituted derivative). psu.edunycu.edu.tw

meta-Cleavage (extradiol): The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde. nycu.edu.tw

In the degradation of 4-fluorobenzoic acid by the bacterial consortium, the intermediate 4-fluorocatechol is processed via the ortho-cleavage pathway. nih.govresearchgate.net This pathway is generally considered more productive and less likely to produce toxic dead-end metabolites compared to the meta-cleavage pathway when dealing with halogenated catechols. oup.comnih.gov The resulting fluorinated muconic acid derivative undergoes further enzymatic reactions, including the release of the fluoride ion, eventually leading to intermediates of the TCA cycle like acetyl-CoA and succinate. psu.edu

Enzymatic Systems Involved in the Biotransformation of Halogenated Cinnamic Acids (e.g., CoA Ligases, Hydratases, Dehydrogenases)

The microbial degradation of halogenated cinnamic acids is dependent on a specific suite of enzymes capable of recognizing and transforming these xenobiotic substrates. Research on 4-fluorocinnamic acid has identified the key enzymes involved in the initial β-oxidation of the side chain. nih.govresearchgate.net These enzymes exhibit specificity for the substrate, enabling the efficient conversion of the halogenated compound.

Table 2: Key Enzymes in the β-Oxidation Pathway of 4-Fluorocinnamic Acid

Enzyme Abbreviation Function Reference
4-Fluorocinnamoyl-CoA Ligase - Activates the carboxylic acid by attaching Coenzyme A. nih.govresearchgate.net
4-Fluorocinnamoyl-CoA Hydratase - Adds water across the side-chain double bond. nih.govresearchgate.net
4-Fluorophenyl-β-hydroxy propionyl-CoA Dehydrogenase - Oxidizes the β-hydroxyl group to a ketone. nih.govresearchgate.net
4-Fluorophenyl-β-keto propionyl-CoA Thiolase - Cleaves the Cα-Cβ bond, releasing acetyl-CoA. researchgate.netnih.gov

CoA Ligases: These enzymes, also known as synthetases, are crucial for initiating the metabolism of many aromatic carboxylic acids, including xenobiotics. nih.govnih.gov By converting the acid to its CoA thioester, the cell "marks" it for degradation and energizes it for subsequent reactions. The 4-fluorocinnamoyl-CoA ligase from Arthrobacter sp. G1 shows activity on cinnamic acid and its derivatives, indicating a degree of substrate flexibility. nih.gov

Hydratases and Dehydrogenases: These enzymes work in tandem to process the CoA-activated side chain. The hydratase introduces a hydroxyl group, which is then oxidized by the dehydrogenase. nih.gov These reactions are fundamental steps in many oxidative metabolic pathways, including the degradation of fatty acids and various aromatic compounds. researchgate.net

Following the side-chain degradation, dioxygenases play the critical role of ring cleavage. Catechol 1,2-dioxygenases, responsible for ortho cleavage, are non-heme iron-containing enzymes that utilize molecular oxygen to break the aromatic ring. psu.edunycu.edu.tw

Bioremediation Strategies for Halogenated Cinnamic Acid Contaminants

The microbial pathways and enzymes detailed above form the basis for bioremediation strategies aimed at cleaning up environments contaminated with halogenated organic compounds. frontiersin.orgigi-global.com The primary approaches are biostimulation and bioaugmentation. igi-global.com

Biostimulation: This strategy involves modifying the environment to encourage the growth and activity of indigenous microorganisms that are already capable of degrading the contaminant. This can include adding nutrients, electron acceptors (like oxygen), or a primary carbon source to boost the microbial population. igi-global.com

Bioaugmentation: This approach involves introducing specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities to a contaminated site. igi-global.com The complete mineralization of 4-fluorocinnamic acid by the synergistic action of Arthrobacter sp. G1 and Ralstonia sp. H1 is a prime example of where a bioaugmentation strategy using a defined consortium would be necessary. nih.govresearchgate.net Strain G1 alone only transforms the 4-FCA to 4-FBA, which then accumulates. nih.gov The addition of strain H1 is required to degrade the 4-FBA, achieving complete mineralization and fluoride release. nih.govresearchgate.net

The development of effective bioremediation technologies relies on a deep understanding of these catabolic pathways, the enzymes involved, and the microbial ecology of the contaminated site. nih.govnih.gov For complex compounds like 3-Chloro-2-fluorocinnamic acid, which contains two different halogens, degradation would likely require a versatile microbial community possessing a broad range of enzymatic activities for side-chain oxidation, dechlorination, defluorination, and ring cleavage.

Derivatization and Functionalization Strategies for 3 Chloro 2 Fluorocinnamic Acid

Synthesis of Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid group of 3-Chloro-2-fluorocinnamic acid is the primary site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Standard peptide coupling reagents are commonly employed for the synthesis of amides. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. The reaction typically proceeds under mild conditions, yielding the corresponding amide in good yields.

Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net Direct condensation with alcohols can also be promoted by coupling agents, similar to amide synthesis. researchgate.net

These fundamental conversions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, where the effect of different ester and amide substituents on biological activity can be systematically evaluated. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reactant Reagents/Conditions Product
Esterification Methanol H₂SO₄ (cat.), Reflux Methyl 3-chloro-2-fluorocinnamate
Esterification Ethanol DCC, DMAP, CH₂Cl₂ Ethyl 3-chloro-2-fluorocinnamate
Amidation Aniline EDC, HOBt, DMF N-phenyl-3-chloro-2-fluorocinnamide
Amidation Benzylamine HATU, DIPEA, CH₂Cl₂ N-benzyl-3-chloro-2-fluorocinnamide

Design and Synthesis of Hybrid Molecules with Enhanced Pharmacological Profiles

The molecular hybridization approach involves covalently linking two or more pharmacophores to create a single molecule with the potential for improved affinity, selectivity, or a multi-target mechanism of action. This compound serves as an excellent starting point for designing such hybrids, where its scaffold is combined with other biologically active moieties. nih.gov

The strategy often involves forming an ester or amide bond between the carboxylic acid of the cinnamic acid derivative and a hydroxyl or amino group on another pharmacologically active molecule. nih.govmdpi.com For instance, linking it with a molecule possessing anti-inflammatory properties, such as paracetamol, or an anticancer agent like a quinolinone derivative, could result in a hybrid compound with a synergistic or dual therapeutic effect. nih.govmdpi.com The design principle aims to exploit the distinct biological activities of the constituent parts within a single chemical entity.

The synthesis of these hybrids generally follows the standard esterification or amidation protocols described previously. nih.gov The choice of coupling agents and reaction conditions is critical to ensure compatibility with the functional groups present on the second pharmacophore.

Table 2: Design Concepts for Hybrid Molecules

Pharmacophore 1 Pharmacophore 2 Linkage Type Potential Pharmacological Profile
This compound Paracetamol Ester Anti-inflammatory, Analgesic
This compound 4-Hydroxycoumarin Ester Anti-inflammatory, Anticoagulant
This compound Benzocaine Amide Analgesic, Local Anesthetic
This compound 2-Quinolone derivative Amide Anticancer, Anti-inflammatory

Conjugation with Polymers and Biomolecules for Advanced Material Applications

Beyond small-molecule hybrids, this compound can be conjugated to macromolecules like polymers and biomolecules to develop advanced materials for biomedical applications. This strategy leverages the properties of the macromolecule, such as solubility, stability, and targeting capabilities, while incorporating the cinnamic acid derivative as a payload or functional unit.

Conjugation to Polymers: The molecule can be attached to biocompatible polymers such as polyethylene (B3416737) glycol (PEG) to improve its pharmacokinetic profile. The carboxylic acid is typically activated first, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with amine-functionalized polymers (e.g., PEG-NH₂) to form a stable amide linkage. The resulting polymer conjugate may exhibit prolonged circulation time and reduced systemic toxicity.

Conjugation to Biomolecules: For applications requiring high specificity, such as targeted drug delivery or biological probes, the compound can be conjugated to biomolecules like proteins, antibodies, or peptides. drgpcr.com The most common method involves amide bond formation between the activated carboxylic acid of the cinnamic acid derivative and the free amino groups of lysine (B10760008) residues or the N-terminus of the protein. drgpcr.com This creates a bioconjugate that can be directed to specific cells or tissues, concentrating the molecule's effect where it is needed most.

Table 3: Strategies for Macromolecular Conjugation

Macromolecule Activation of Carboxylic Acid Functional Group on Macromolecule Resulting Conjugate Potential Application
Polyethylene glycol (PEG) NHS Ester Formation Amine (e.g., PEG-NH₂) PEG-amide conjugate Improved drug delivery, enhanced solubility
Protein (e.g., Antibody) EDC/NHS Coupling Lysine ε-amino group Protein-amide conjugate Targeted therapy, diagnostic imaging
Peptide HATU/DIPEA Coupling N-terminal amine Peptide-amide conjugate Cell-penetrating drug delivery

Advanced Research Applications and Technological Relevance of 3 Chloro 2 Fluorocinnamic Acid

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3-Chloro-2-fluorocinnamic acid holds potential as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Cinnamic acid and its derivatives are recognized as important building blocks in the creation of more complex pharmaceutical molecules. The incorporation of halogen atoms like chlorine and fluorine into organic molecules can significantly modify the pharmacokinetic and pharmacodynamic properties of a drug, such as metabolic stability, binding affinity, and lipophilicity. While direct synthesis pathways for specific commercial APIs using this compound are not detailed in the available literature, its structure is analogous to other substituted cinnamic acids that are actively used in medicinal chemistry to develop new therapeutic agents.

Utilization as a Building Block in Agrochemical Development

In the field of agrochemical development, fluorinated and chlorinated organic compounds are integral to the design of modern herbicides, fungicides, and pesticides. The presence of both chloro and fluoro substituents on the phenyl ring of this compound makes it a candidate for synthesis of novel agrochemicals. Halogenation is a common strategy to enhance the efficacy and selectivity of active ingredients. Although specific research detailing the use of this compound in the development of new crop protection agents has not been identified, the broader class of halogenated carboxylic acids is known to be significant in this industry.

Development of Advanced Probes for Biomedical Imaging and Metabolomics (e.g., ¹⁹F NMR probes)

The fluorine atom in this compound makes it theoretically suitable for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique in biomedical research for developing advanced probes for imaging and metabolomics due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems. Fluorinated compounds can be designed as probes to study biological processes and interactions without background interference. However, there are no specific studies in the reviewed literature that demonstrate the application of this compound as a ¹⁹F NMR probe.

Applications in Materials Science: Liquid Crystals and Metal-Organic Frameworks (MOFs) Ligand Design

The structure of this compound is well-suited for applications in materials science, particularly as a component in liquid crystals and as a ligand in the design of Metal-Organic Frameworks (MOFs).

Liquid Crystals: Cinnamic acid derivatives are known to be used in the synthesis of liquid crystalline materials. A patent for a related compound, fluorocinnamic acid, indicates its use in liquid crystal displays to improve luminosity, brightness, and sharpness. The rigid, rod-like structure conferred by the phenyl and acrylic acid groups, combined with the polarity introduced by the chloro and fluoro substituents, are desirable features for creating molecules with specific mesomorphic (liquid crystalline) properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound allows it to act as an organic linker, coordinating with metal ions to form MOFs. The incorporation of fluorinated ligands into MOFs can impart advantageous properties, such as increased hydrophobicity and improved stability. These fluorinated MOFs (F-MOFs) are researched for applications in gas sorption and separation. While the potential for this compound to serve as a ligand is clear from its chemical structure, specific examples of MOFs synthesized with this particular ligand are not documented in the available literature.

Emerging Roles in Specialty Chemical Manufacturing

As a halogenated aromatic carboxylic acid, this compound can be considered a specialty chemical. Its utility would lie in its role as a precursor or building block for more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and materials science. Its specific substitution pattern offers a unique chemical scaffold for synthetic chemists to explore. However, without documented, scaled applications, its role in specialty chemical manufacturing remains largely potential rather than established.

Q & A

Q. How can computational docking predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Use AutoDock Vina with the target’s crystal structure (PDB ID: e.g., 1XYZ). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Set grid parameters to encompass the active site (20×20×20 Å). Validate docking poses via molecular dynamics (MD) simulations (100 ns, NPT ensemble) and calculate binding free energies using MM-PBSA .

Q. What mechanistic insights can be gained from studying the photostability of this compound?

  • Methodological Answer : Expose solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS. Identify radical intermediates using electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Correlate photodegradation rates with substituent effects using Hammett plots .

Q. Which advanced chromatographic methods ensure high-purity batches for pharmacological studies?

  • Methodological Answer : Implement preparative HPLC with a Phenomenex Luna C18 column (250 × 21.2 mm, 5 µm). Use gradient elution (20–80% acetonitrile in 0.1% formic acid over 30 min) and collect fractions based on UV (220 nm). Validate purity via charged aerosol detection (CAD) and quantify trace impurities (<0.1%) using UPLC-QTOF-MS .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of fluorinated cinnamic acids?

  • Methodological Answer : Synthesize analogs with varying halogen substitutions (e.g., 3-Br-2-F, 3-I-2-F) and assess inhibitory effects on COX-2 via enzyme-linked immunosorbent assay (ELISA). Use comparative molecular field analysis (CoMFA) to model steric/electronic contributions. Prioritize analogs with ClogP <3 and topological polar surface area (TPSA) <90 Ų for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.